![molecular formula C11H14ClNO B1325509 2-Chloro-4-hexanoylpyridine CAS No. 898784-68-4](/img/structure/B1325509.png)
2-Chloro-4-hexanoylpyridine
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Ligand Synthesis and Reactions : Research by Jankowiak et al. (2008) explored the reactions of 2-chloro-4-fluoropyridine and 2-chloro-4-nitropyridine derivatives, leading to the efficient synthesis of 2-chloro-4-heptyloxypyridine-N-oxide and other related compounds (Jankowiak, Jakowiecki, & Kaszyński, 2008).
Materials Science and Catalysis
- Photocatalytic Applications : Du et al. (2008) investigated platinum(II) bi- and terpyridyl chloro complexes, including derivatives of 2-chloro-4-nitropyridine, for their role in photocatalytic hydrogen production from water (Du, Schneider, Li, Zhao, Patel, Castellano, & Eisenberg, 2008).
- Water Oxidation Catalysis : Research by Kaveevivitchai et al. (2012) on mononuclear Ru(II) complexes, which may include derivatives of 2-chloro-4-nitropyridine, showed potential as catalysts for water oxidation (Kaveevivitchai, Zong, Tseng, Chitta, & Thummel, 2012).
Anticancer Research and Medicinal Chemistry
- Cancer Cell Studies : Fuster et al. (2022) explored ruthenium (II) complexes, potentially including 2-chloro-4-nitropyridine derivatives, for their cytotoxicity against cervical cancer HeLa cells (Fuster, Moulefera, Montalbán, Pérez, Víllora, & García, 2022).
Computational and Theoretical Chemistry
- Molecular Structure and Properties Analysis : A study by Velraj, Soundharam, and Sridevi (2015) on 2-chloro-4-nitropyridine derivatives analyzed their molecular structures, electronic properties, and reactivity using theoretical approaches (Velraj, Soundharam, & Sridevi, 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinazoline-based pyrimidodiazepines, have been synthesized for anticancer activity . These compounds target cancer cells and are selected for testing their anticancer activity against different panels of human tumors .
Mode of Action
Related compounds have been shown to interact with dna and receptors such as egfr and vegfr-2 . The interaction with these targets can lead to changes in the cell, such as inhibiting cell proliferation or inducing cell death .
Biochemical Pathways
Related compounds have been shown to affect pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include reduced tumor growth and increased cell death .
Result of Action
Related compounds have been shown to have antiproliferative activity against various cancer cell lines . This suggests that 2-Chloro-4-hexanoylpyridine may also have potential anticancer effects.
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-4-5-10(14)9-6-7-13-11(12)8-9/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHBCWGWQRWHGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642135 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hexanoylpyridine | |
CAS RN |
898784-68-4 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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